4-{[3-(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile
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Overview
Description
4-{[3-(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms within its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile involves multiple steps, starting from the construction of the core heterocyclic structure The initial step typically involves the formation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold through cyclization reactionsThe final step involves the attachment of the benzonitrile moiety through etherification reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of substituents, leading to a diverse array of derivatives .
Scientific Research Applications
4-{[3-(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors
Materials Science: Its heterocyclic structure and functional groups make it suitable for use in the development of advanced materials, such as organic semiconductors or photovoltaic materials
Biological Studies: The compound can be used in biological studies to investigate its effects on various cellular processes and pathways
Mechanism of Action
The mechanism of action of 4-{[3-(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine:
Triazolothiadiazine: Another heterocyclic compound with similar pharmacological activities.
Thiazole Derivatives: Compounds with similar heterocyclic structures and diverse biological activities.
Uniqueness
4-{[3-(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile is unique due to its specific combination of functional groups and heteroatoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H17N5OS |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[[3-(11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenyl]methoxy]benzonitrile |
InChI |
InChI=1S/C23H17N5OS/c1-14-15(2)30-23-20(14)22-26-21(27-28(22)13-25-23)18-5-3-4-17(10-18)12-29-19-8-6-16(11-24)7-9-19/h3-10,13H,12H2,1-2H3 |
InChI Key |
AJRFBTLVWRPALJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=CC=C(C=C5)C#N)C |
Origin of Product |
United States |
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